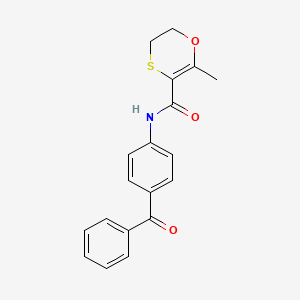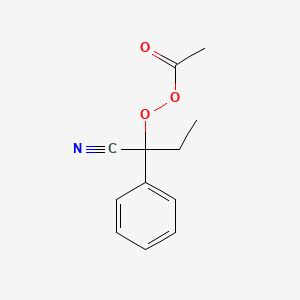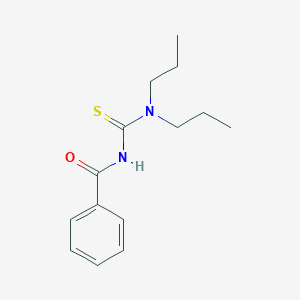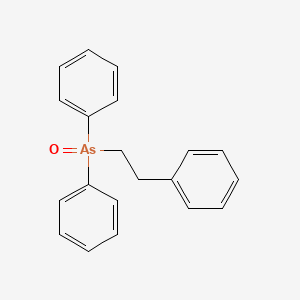
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine to form N-(4-benzoylphenyl)methacrylamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as dispersion polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzoylphenyl ring .
Scientific Research Applications
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in lipid-lowering applications, the compound may inhibit key enzymes involved in lipid metabolism, leading to reduced lipid levels in the bloodstream . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: This compound has similar lipid-lowering properties but differs in its core structure, which includes an indole ring instead of an oxathiine ring.
N-(4-Benzoylphenyl)-2-Chloroacetamide: Known for its antibacterial activity, this compound shares the benzoylphenyl group but has a different functional group attached to the benzoyl ring.
Uniqueness
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique combination of a benzoylphenyl group, a dihydro-oxathiine ring, and a carboxamide group
Properties
CAS No. |
60462-43-3 |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c1-13-18(24-12-11-23-13)19(22)20-16-9-7-15(8-10-16)17(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
METBOUOZCIXWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)


![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)

